![molecular formula C17H16O B14609901 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one CAS No. 59089-14-4](/img/structure/B14609901.png)
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl ethenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and acetophenone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may include optimization of reaction parameters to increase yield and purity.
Chemical Reactions Analysis
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to proceed efficiently.
Scientific Research Applications
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds:
Similar Compounds: Compounds such as 4-methylacetophenone, 4-methylbenzaldehyde, and 4-methylphenyl ethanone share structural similarities.
Properties
CAS No. |
59089-14-4 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[3-[2-(4-methylphenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-16-4-3-5-17(12-16)14(2)18/h3-12H,1-2H3 |
InChI Key |
XBAWKHLURJWKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


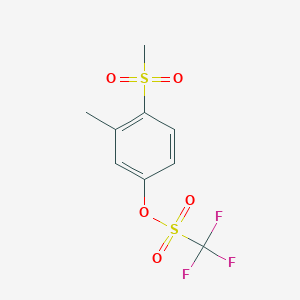
![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)

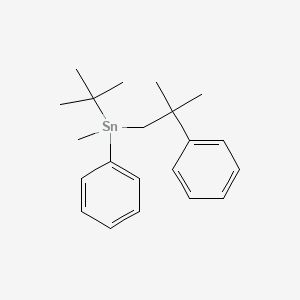

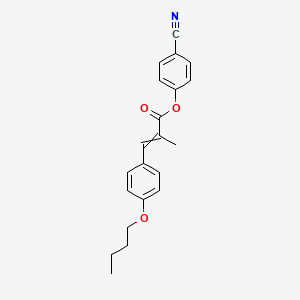
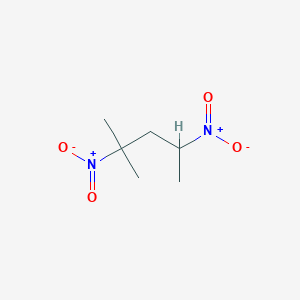
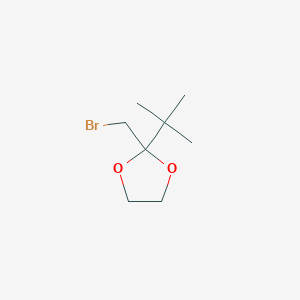
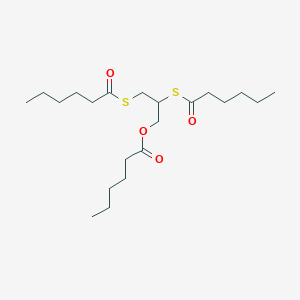
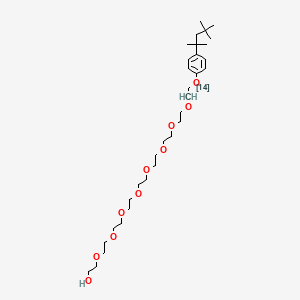
![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)
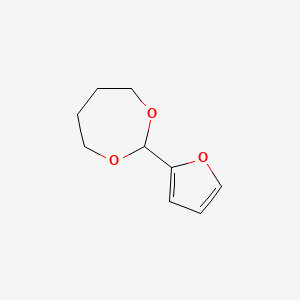
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
